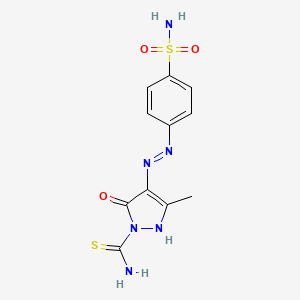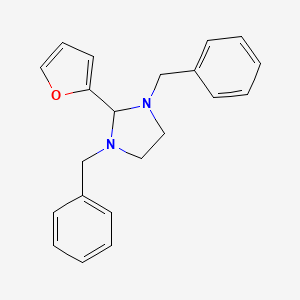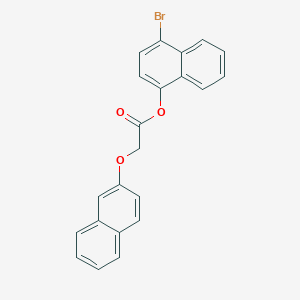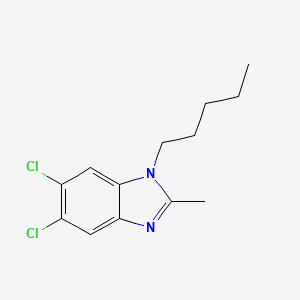![molecular formula C16H14F3NO2 B12452715 4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12452715.png)
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features an ethoxy group attached to the benzene ring and a trifluoromethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxy-N-[3-(aminomethyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
- 4-(trifluoromethyl)benzamide
Uniqueness
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the ethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.
Propiedades
Fórmula molecular |
C16H14F3NO2 |
|---|---|
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H14F3NO2/c1-2-22-14-8-6-11(7-9-14)15(21)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,2H2,1H3,(H,20,21) |
Clave InChI |
MMFMETRFZYIPFE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dimethylphenoxy)-N'-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B12452633.png)

![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)
![4-bromo-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methylphenol](/img/structure/B12452659.png)

![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12452677.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12452682.png)

![1-[(3-methoxyphenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B12452699.png)
![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)

